B-Ring Saturation State Distinguishes Tetrahydro Benzo[c]chromen-6-one Derivatives from Aromatic Cannabilactones: Target Class and Conformational Divergence
The target compound contains a fully saturated tetrahydro B-ring (positions 7–10), whereas the prototypical cannabilactones AM1710 and AM1714 possess a fully aromatic benzo[c]chromen-6-one core. X-ray crystallography of AM1710 and AM1714 reveals a planar tricyclic ring conformation enforced by aromaticity [1]. Saturation of the B-ring in the target compound introduces torsional flexibility at the C7–C8 and C9–C10 bonds, disrupting the planar pharmacophore. This conformational difference has been shown to shift biological activity profiles across the scaffold class: aromatic B-ring analogs are sub-nanomolar CB₂ agonists (AM1714: Ki = 0.25 nM at CB₂, 490-fold selectivity over CB₁) [1], whereas tetrahydro B-ring derivatives are reported as cholinesterase inhibitors and PDE2 inhibitors rather than high-affinity cannabinoid ligands [2][3]. The target compound's tetrahydro B-ring predicts a distinct pharmacological profile from the aromatic cannabilactone comparators.
| Evidence Dimension | B-ring saturation state and associated pharmacological class |
|---|---|
| Target Compound Data | Fully saturated 7,8,9,10-tetrahydro B-ring; predicted pharmacological class: cholinesterase/PDE2 inhibitor scaffold (no direct CB₂ affinity data available) |
| Comparator Or Baseline | AM1710 (aromatic B-ring): CB₂ Ki = 4.9 nM, 54-fold CB₂ selectivity; AM1714 (aromatic B-ring): CB₂ Ki = 0.25 nM, 490-fold CB₂ selectivity [1] |
| Quantified Difference | Qualitative class-level divergence: aromatic B-ring → sub-nM CB₂ agonism; tetrahydro B-ring → μM-range ChE/PDE2 inhibition (class-level pattern, not measured for this specific compound) |
| Conditions | Comparative scaffold analysis based on published SAR across benzo[c]chromen-6-one chemotype (J. Med. Chem. 2007; Bioorg. Med. Chem. 2014; Sci. Rep. 2021) |
Why This Matters
Procurement of a tetrahydro B-ring benzo[c]chromen-6-one versus an aromatic B-ring cannabilactone dictates the predicted target class; researchers targeting cannabinoid pathways should verify whether the tetrahydro analog retains CB₂ activity or whether the saturated ring redirects pharmacology toward cholinesterase or PDE targets.
- [1] Khanolkar AD, et al. Cannabilactones: A Novel Class of CB2 Selective Agonists with Peripheral Analgesic Activity. J Med Chem. 2007;50(26):6493-6500. View Source
- [2] Gulcan HO, et al. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Bioorg Med Chem. 2014;22(19):5141-5154. PMID: 25189690. View Source
- [3] Tang L, et al. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Sci Rep. 2021;11:22765. View Source
